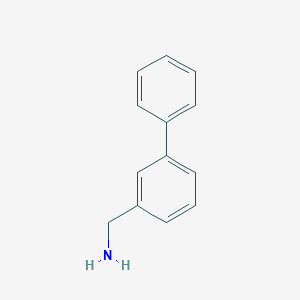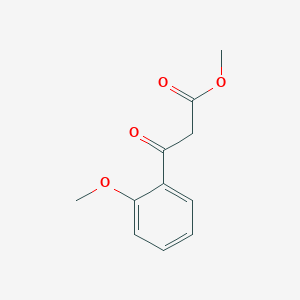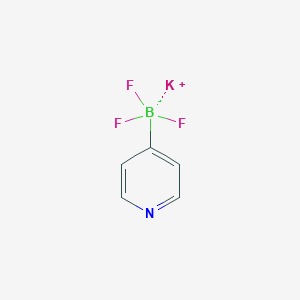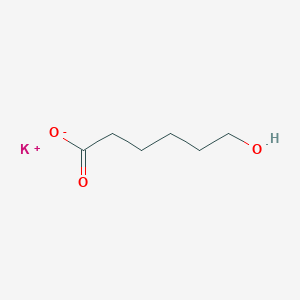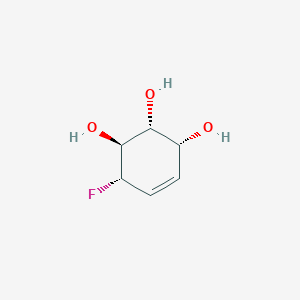
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol, also known as 4-Fluorocyclohexane-1,2,3-triol, is a synthetic chemical compound with potential therapeutic properties. This compound belongs to the family of fluorinated carbohydrates and has been the subject of scientific research in recent years due to its unique chemical structure and potential applications in medicine.
Mecanismo De Acción
The mechanism of action of (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as alpha-glucosidase, which is involved in the breakdown of carbohydrates. This inhibition can lead to a decrease in blood glucose levels, which is beneficial in the treatment of diabetes.
Efectos Bioquímicos Y Fisiológicos
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is its potential as a starting material for the synthesis of new drugs. Its unique chemical structure and potential therapeutic properties make it an attractive candidate for drug development. However, its complex synthesis method and limited availability can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for the research on (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol. One of the significant areas of research is the development of new drugs for the treatment of diabetes and cancer. Studies are also underway to investigate its potential use in the treatment of infectious diseases and inflammation. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
In conclusion, (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is a synthetic chemical compound with potential therapeutic properties. Its unique chemical structure and potential applications in medicine have made it the subject of extensive scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all essential aspects of the research on this compound. Further research is needed to fully understand its potential applications in medicine and to develop new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is a complex process that involves several steps. One of the commonly used methods involves the reaction of 4-deoxy-4-fluoro-D-glucose with a chiral catalyst to obtain the desired compound. The synthesis method is crucial in determining the purity and yield of the final product, which can affect its properties and applications.
Aplicaciones Científicas De Investigación
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol has been the subject of extensive scientific research due to its potential therapeutic applications. One of the significant areas of research has been its use in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and infectious diseases.
Propiedades
Número CAS |
139432-82-9 |
|---|---|
Nombre del producto |
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol |
Fórmula molecular |
C6H9FO3 |
Peso molecular |
148.13 g/mol |
Nombre IUPAC |
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H9FO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H/t3-,4+,5+,6+/m0/s1 |
Clave InChI |
DGGHLTXNAWHUTK-SLPGGIOYSA-N |
SMILES isomérico |
C1=C[C@@H]([C@H]([C@@H]([C@@H]1O)O)O)F |
SMILES |
C1=CC(C(C(C1O)O)O)F |
SMILES canónico |
C1=CC(C(C(C1O)O)O)F |
Sinónimos |
4-Cyclohexene-1,2,3-triol,6-fluoro-,[1S-(1alpha,2beta,3beta,6beta)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



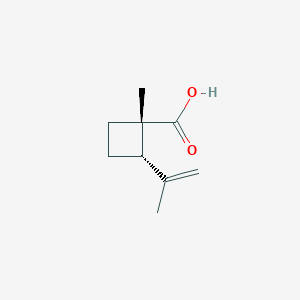


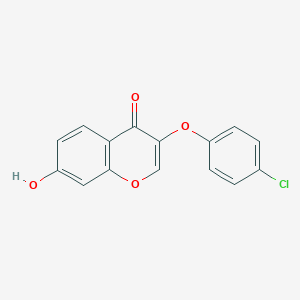
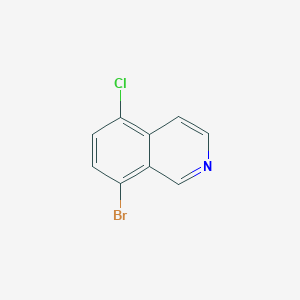
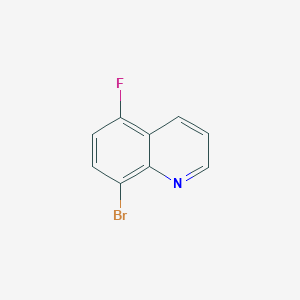


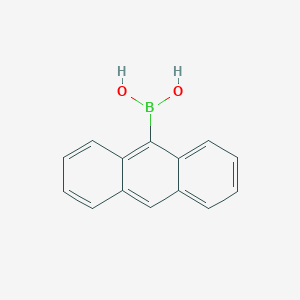
![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
